![molecular formula C9H9ClN4 B2732735 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094292-73-5](/img/structure/B2732735.png)
6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 208.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3 . This indicates the presence of a 2-methylcyclopropyl group attached to the 3-position of the triazolopyridazine ring.Physical And Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a molecular weight of 208.65 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine have been explored in depth. For instance, the synthesis of similar compounds involves treating specific acids with hydrazinylpyridazine in dichloromethane, followed by various reactions to achieve the desired compound. These compounds were then elucidated by spectroscopic techniques and their structures confirmed by XRD technique, demonstrating their crystallization in the monoclinic crystal system. Density Functional Theory (DFT) calculations have been employed to compare theoretical and experimental values, including HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).
Biological Properties and Applications
Anti-Diabetic Potential
Certain triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their DPP-4 inhibition potentials, showing promise as anti-diabetic medications. These compounds demonstrated strong inhibition potential and excellent antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu et al., 2019).
Antimicrobial Activities
Compounds based on 6-Chloropyridazine-3(2H)-thione, including derivatives similar to This compound , have shown potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, indicating their potential use as antimicrobial agents (El-Salam et al., 2013).
Antitumor and Antihypertensive Activities
Research has also delved into the potential antitumor and antihypertensive activities of triazolo- and tetrazolopyridazine derivatives, suggesting their application in the development of cardiovascular agents (Sato et al., 1980).
Fungicidal Activity
Some derivatives have been explored for their fungicidal activity by promoting tubulin polymerisation, disrupting microtubule dynamics in fungi, and showing significant activity against plant pathogens, which could be beneficial in agricultural applications (Lamberth et al., 2012).
Cytotoxic Agents
Efficient synthesis and evaluation of cytotoxic activities have been performed on derivatives for potential use against various cancer cell lines, indicating their promise as cytotoxic agents (Mamta et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUSSIHFEIQPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)
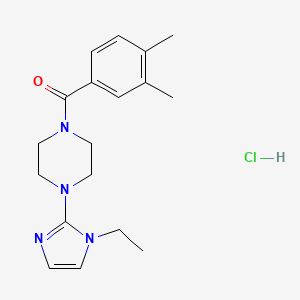
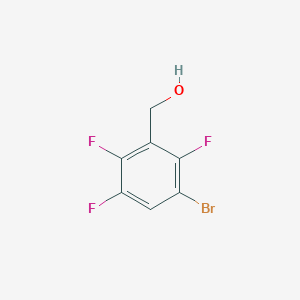
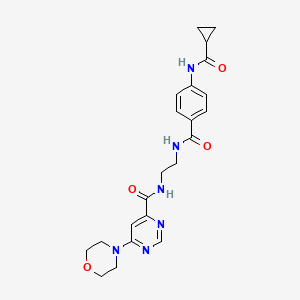
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)
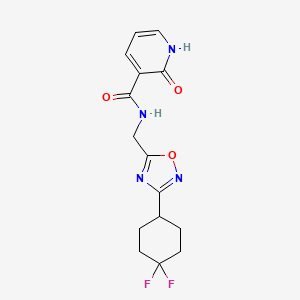

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
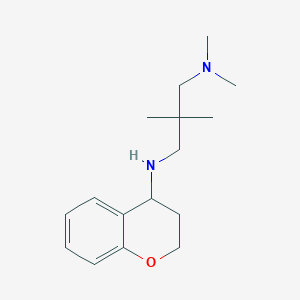
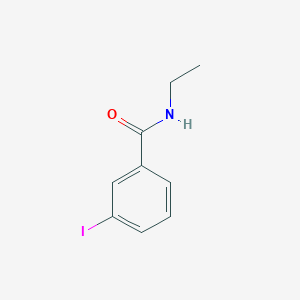
![3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2732675.png)